molecular formula C5H10O4 B3324717 (R)-2,3-Dihydroxy-isovalerate CAS No. 19451-56-0

(R)-2,3-Dihydroxy-isovalerate

Cat. No.: B3324717
CAS No.: 19451-56-0
M. Wt: 134.13 g/mol
InChI Key: JTEYKUFKXGDTEU-VKHMYHEASA-N
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Description

®-2,3-Dihydroxy-isovalerate is an organic compound with the molecular formula C5H10O4. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is significant in various biochemical pathways, particularly in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2,3-Dihydroxy-isovalerate can be synthesized through several methods. One common approach involves the enzymatic reduction of 2-ketoisovalerate using specific dehydrogenases. This reaction typically requires cofactors such as NADH or NADPH and occurs under mild conditions, often at physiological pH and temperature.

Industrial Production Methods: In industrial settings, the production of ®-2,3-Dihydroxy-isovalerate often involves microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to overproduce the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized for high yield and purity, involving controlled pH, temperature, and nutrient supply.

Types of Reactions:

    Oxidation: ®-2,3-Dihydroxy-isovalerate can undergo oxidation reactions to form 2-ketoisovalerate. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced back to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups, such as halides or amines, using reagents like thionyl chloride or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: 2-Ketoisovalerate.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

®-2,3-Dihydroxy-isovalerate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways, particularly in the biosynthesis of branched-chain amino acids.

    Medicine: Research is ongoing to explore its potential in developing treatments for metabolic disorders.

    Industry: It is used in the production of flavor and fragrance compounds, as well as in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2,3-Dihydroxy-isovalerate involves its role as an intermediate in the biosynthesis of branched-chain amino acids. It is converted to 2-ketoisovalerate by the enzyme dihydroxyacid dehydratase. This conversion is crucial for the subsequent steps in the synthesis of valine, leucine, and isoleucine. The molecular targets include enzymes involved in these metabolic pathways, and the compound interacts with various cofactors and substrates to exert its effects.

Comparison with Similar Compounds

    (S)-2,3-Dihydroxy-isovalerate: The enantiomer of ®-2,3-Dihydroxy-isovalerate, which has similar chemical properties but different biological activities.

    2-Ketoisovalerate: A closely related compound that is an intermediate in the same biosynthetic pathway.

    2,3-Dihydroxybutanoate: Another similar compound with two hydroxyl groups but a different carbon skeleton.

Uniqueness: ®-2,3-Dihydroxy-isovalerate is unique due to its specific role in the biosynthesis of branched-chain amino acids. Its chiral nature also makes it valuable in asymmetric synthesis, where the configuration of the molecule is crucial for the desired biological activity.

Properties

IUPAC Name

(2R)-2,3-dihydroxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEYKUFKXGDTEU-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344216
Record name (R)-2,3-Dihydroxy-isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-2,3-Dihydroxy-isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19451-56-0
Record name (R)-2,3-Dihydroxy-isovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2,3-dihydroxy-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-2,3-Dihydroxy-isovalerate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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